molecular formula C14H15NO B178859 2-Amino-1-(4-phenylphenyl)ethan-1-ol CAS No. 110826-96-5

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Cat. No.: B178859
CAS No.: 110826-96-5
M. Wt: 213.27 g/mol
InChI Key: ATTHACCWLCOMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-phenylphenyl)ethan-1-ol is a secondary amino alcohol characterized by a biphenyl core (4-phenylphenyl group) substituted with an ethanolamine moiety. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound’s structure combines aromaticity from the biphenyl system with the hydrogen-bonding capabilities of the amino and hydroxyl groups.

Properties

CAS No.

110826-96-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-amino-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2

InChI Key

ATTHACCWLCOMAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Chlorinated Derivatives
  • The chlorine atoms also improve lipophilicity, which may influence membrane permeability in biological systems .
Methoxylated Derivatives
  • 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol () Molecular Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol Key Features: Methoxy groups at the 2- and 4-positions are electron-donating, stabilizing the aromatic ring through resonance. This substitution pattern may reduce metabolic degradation compared to chlorinated analogs. The compound’s lower molecular weight (vs. biphenyl derivatives) suggests improved solubility in polar solvents .
Methylated Derivatives
  • The ethylamino side chain introduces greater flexibility, which might enhance binding to G-protein-coupled receptors (GPCRs) .

Functional Group Modifications

Fluorinated Derivatives
  • (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol () Molecular Formula: C₉H₉F₄NO Molecular Weight: 223.17 g/mol Key Features: Fluorine and trifluoromethyl groups impart strong electron-withdrawing effects and metabolic stability. The stereochemistry (S-configuration) may enhance enantioselective interactions in chiral environments, making this compound valuable in asymmetric synthesis .
Hydroxyethylamino Derivatives
  • 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol () Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Key Features: Dual hydroxyethylamino groups enable extensive hydrogen bonding, improving solubility in aqueous media. This property is advantageous for pharmaceutical formulations requiring high bioavailability .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-1-(4-phenylphenyl)ethan-1-ol C₁₄H₁₅NO 213.28 Biphenyl core High aromaticity, moderate lipophilicity
(1R,2R)-2-Amino-1-(3-Cl-Ph)-2-(4-Cl-Ph)-EOH C₁₄H₁₂Cl₂NO 296.16 3-Cl, 4-Cl Enhanced reactivity, lipophilic
2-Amino-1-(2,4-di-OMe-Ph)-EOH C₁₀H₁₅NO₃ 197.23 2-OMe, 4-OMe Electron-rich, polar
2-(Ethylamino)-1-(4-Me-Ph)-EOH C₁₁H₁₇NO 179.26 4-Me, ethylamino Flexible, steric hindrance
(S)-2-Amino-2-(3-F-4-CF₃-Ph)-EOH C₉H₉F₄NO 223.17 3-F, 4-CF₃ Metabolic stability, chiral specificity

Research Implications

  • Chlorinated and Fluorinated Analogs : These derivatives are promising candidates for antimicrobial or anticancer agents due to their enhanced stability and reactivity .
  • Methoxylated Derivatives : Their polarity and resonance-stabilized structures make them suitable for drug delivery systems requiring controlled release .
  • Hydroxyethylamino Derivatives: High solubility supports applications in topical formulations or injectables .

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